H-Arg(NO2)-pNA hydrobromide H-Arg(NO2)-pNA hydrobromide
Brand Name: Vulcanchem
CAS No.: 29028-61-3
VCID: VC0555731
InChI: InChI=1S/C12H17N7O5.BrH/c13-10(2-1-7-15-12(14)17-19(23)24)11(20)16-8-3-5-9(6-4-8)18(21)22;/h3-6,10H,1-2,7,13H2,(H,16,20)(H3,14,15,17);1H/t10-;/m0./s1
SMILES: C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br
Molecular Formula: C12H17N7O5 · HBr
Molecular Weight: 420.23

H-Arg(NO2)-pNA hydrobromide

CAS No.: 29028-61-3

Cat. No.: VC0555731

Molecular Formula: C12H17N7O5 · HBr

Molecular Weight: 420.23

* For research use only. Not for human or veterinary use.

H-Arg(NO2)-pNA hydrobromide - 29028-61-3

Specification

CAS No. 29028-61-3
Molecular Formula C12H17N7O5 · HBr
Molecular Weight 420.23
IUPAC Name (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-(4-nitrophenyl)pentanamide;hydrobromide
Standard InChI InChI=1S/C12H17N7O5.BrH/c13-10(2-1-7-15-12(14)17-19(23)24)11(20)16-8-3-5-9(6-4-8)18(21)22;/h3-6,10H,1-2,7,13H2,(H,16,20)(H3,14,15,17);1H/t10-;/m0./s1
SMILES C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br

Introduction

Synthesis and Preparation

Role as a Building Block in Peptide Synthesis

H-Arg(NO₂)-pNA hydrobromide serves as a critical building block in the synthesis of peptide substrates containing a C-terminal arginine residue. These substrates are widely used in studying proteolytic enzymes such as trypsin and thrombin. The nitro group on the guanidyl residue can be selectively removed by treating the blocked peptide with hydrogen fluoride (HF) at 0°C for approximately 40 minutes .

Stock Solution Preparation

The preparation of stock solutions for H-Arg(NO₂)-pNA hydrobromide involves dissolving the compound in DMSO or another compatible solvent. The following table summarizes stock solution preparation guidelines:

MassConcentrationVolume Required
1 mg1 mM2.3796 mL
5 mg5 mM0.4759 mL
10 mg10 mM0.238 mL

Heating the solution to 37°C and using ultrasonic oscillation can further improve solubility .

Chemical Properties

Reactivity Profile

The nitro group attached to the guanidyl residue is chemically labile under acidic conditions, allowing selective removal during peptide synthesis processes . This reactivity facilitates modifications necessary for creating tailored peptide substrates.

Biological Significance

Applications in Proteomics Research

Peptide p-nitroanilide substrates synthesized using H-Arg(NO₂)-pNA hydrobromide are pivotal tools in enzymology studies. These substrates enable researchers to investigate proteolytic enzymes' activity and specificity, providing insights into mechanisms underlying protein degradation and processing.

Enzyme Activity Assays

Proteolytic enzymes such as trypsin and thrombin preferentially cleave arginine-containing peptides, making H-Arg(NO₂)-pNA hydrobromide-derived substrates ideal for enzyme activity assays. The presence of the p-nitroanilide moiety allows spectrophotometric detection of cleavage products.

Research Applications

Peptide Substrate Design

The incorporation of H-Arg(NO₂)-pNA hydrobromide into peptide substrates enables precise control over substrate specificity and reactivity, facilitating detailed studies on enzyme kinetics.

Drug Development Implications

By elucidating enzyme-substrate interactions, research using H-Arg(NO₂)-pNA hydrobromide contributes to drug development efforts targeting proteolytic enzymes implicated in various diseases.

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